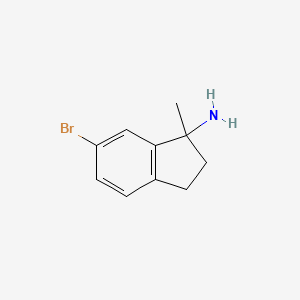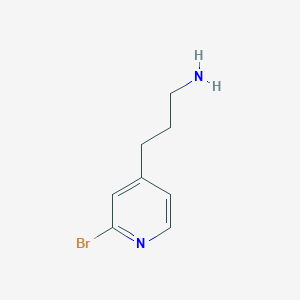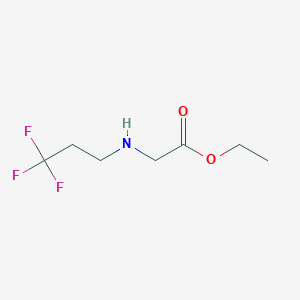
Ethyl (3,3,3-trifluoropropyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3,3,3-trifluoropropyl)glycinate is an organic compound that features a trifluoropropyl group attached to a glycine ester. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3,3,3-trifluoropropyl)glycinate can be synthesized through the reaction of ethyl glycinate with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the ethyl glycinate, followed by nucleophilic substitution with the trifluoropropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3,3,3-trifluoropropyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Ethyl (3,3,3-trifluoropropyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique chemical properties.
Medicine: Fluorinated compounds, including this compound, are often explored for their potential as drug candidates due to their stability and bioavailability.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Mécanisme D'action
The mechanism of action of ethyl (3,3,3-trifluoropropyl)glycinate involves its interaction with various molecular targets, primarily through its trifluoromethyl group. This group can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the synthesis of hydrophobic materials and coatings.
3,3,3-Trifluoropropyl bromide: A precursor in the synthesis of various trifluoromethylated compounds.
Ethyl 3,3,3-trifluoropyruvate: Used in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Uniqueness
Ethyl (3,3,3-trifluoropropyl)glycinate is unique due to its combination of a glycine ester with a trifluoropropyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12F3NO2 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
ethyl 2-(3,3,3-trifluoropropylamino)acetate |
InChI |
InChI=1S/C7H12F3NO2/c1-2-13-6(12)5-11-4-3-7(8,9)10/h11H,2-5H2,1H3 |
Clé InChI |
QJWCKWJSTHZRFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


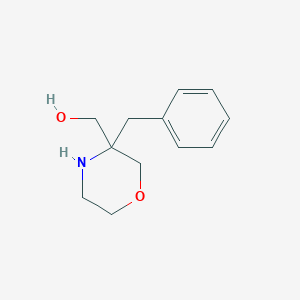
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
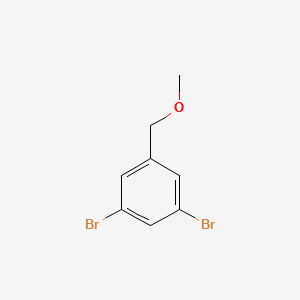
![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)
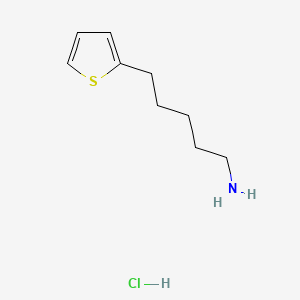
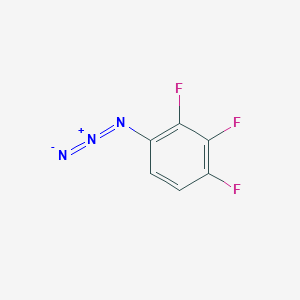
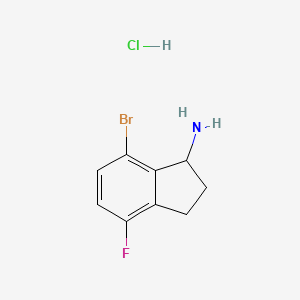
![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)
